molecular formula C14H11BrClN5OS B10915377 N-[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide

N-[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B10915377
M. Wt: 412.7 g/mol
InChI Key: UQHIEFMPIYDAON-UHFFFAOYSA-N
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Description

N~5~-[4-BROMO-1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-METHYL-1,2,3-THIADIAZOLE-5-CARBOXAMIDE is a heterocyclic compound that contains a pyrazole ring, a thiadiazole ring, and various substituents including bromine and chlorine atoms. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-[4-BROMO-1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-METHYL-1,2,3-THIADIAZOLE-5-CARBOXAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N~5~-[4-BROMO-1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-METHYL-1,2,3-THIADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N~5~-[4-BROMO-1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-METHYL-1,2,3-THIADIAZOLE-5-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N5-[4-BROMO-1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-METHYL-1,2,3-THIADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets in cells. These targets may include enzymes, receptors, or other proteins that play a role in the biological activity of the compound. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~5~-[4-BROMO-1-(4-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-METHYL-1,2,3-THIADIAZOLE-5-CARBOXAMIDE is unique due to the combination of its pyrazole and thiadiazole rings, along with the specific substituents that confer distinct biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C14H11BrClN5OS

Molecular Weight

412.7 g/mol

IUPAC Name

N-[4-bromo-1-[(4-chlorophenyl)methyl]pyrazol-3-yl]-4-methylthiadiazole-5-carboxamide

InChI

InChI=1S/C14H11BrClN5OS/c1-8-12(23-20-18-8)14(22)17-13-11(15)7-21(19-13)6-9-2-4-10(16)5-3-9/h2-5,7H,6H2,1H3,(H,17,19,22)

InChI Key

UQHIEFMPIYDAON-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=NN(C=C2Br)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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